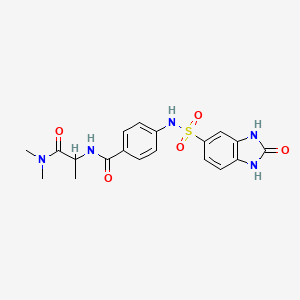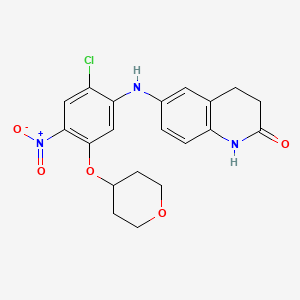
Benzyl-PEG5-CH2CO2tBu
Descripción general
Descripción
Benzyl-PEG5-CH2CO2tBu is a polyethylene glycol (PEG) derivative that contains a benzyl group and a t-butyl ester group. This compound is primarily used as a linker in various chemical and biological applications due to its hydrophilic properties, which enhance the solubility of the molecules it is attached to .
Aplicaciones Científicas De Investigación
Benzyl-PEG5-CH2CO2tBu has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Benzyl-PEG5-CH2CO2tBu is a PEG linker with a benzyl and t-butyl protecting group
Mode of Action
The benzyl and t-butyl protecting groups of this compound are acid labile . This means they can be removed under acidic conditions, allowing the compound to interact with its targets.
Biochemical Pathways
It’s known that the hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could influence various biochemical processes.
Pharmacokinetics
The hydrophilic peg linker is known to increase the water solubility of the compound , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the acid-labile protecting groups can be removed under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-CH2CO2tBu involves the reaction of benzyl alcohol with PEG5 (a polyethylene glycol with five ethylene glycol units) followed by esterification with t-butyl chloroformate. The reaction typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Amide Bond Formation: Coupling agents such as EDC, DCC, or HATU are used in the presence of a base (e.g., triethylamine) to facilitate the formation of amide bonds.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG4-CH2CO2tBu: Similar structure but with four ethylene glycol units instead of five.
Benzyl-PEG6-CH2CO2tBu: Similar structure but with six ethylene glycol units instead of five.
Uniqueness
Benzyl-PEG5-CH2CO2tBu is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly useful in applications where precise control over the solubility and reactivity of the conjugated molecules is required .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O7/c1-21(2,3)28-20(22)18-27-16-14-25-12-10-23-9-11-24-13-15-26-17-19-7-5-4-6-8-19/h4-8H,9-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLULCFEHFJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


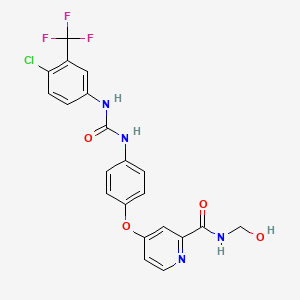
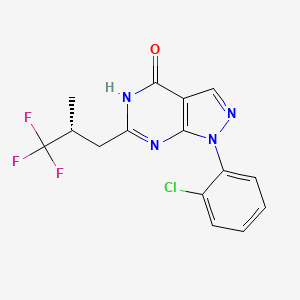
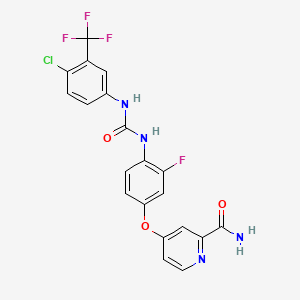


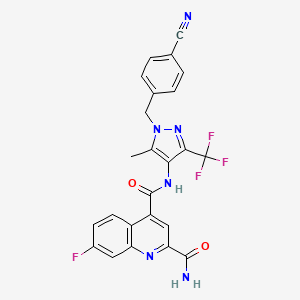
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)


![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
